2-Furfurylidenebenzo[b]thiophene-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8O2S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C13H8O2S/c14-13-10-5-1-2-6-11(10)16-12(13)8-9-4-3-7-15-9/h1-8H/b12-8- |
InChI Key |
RBJUYMGFIGINOV-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)S2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Furfurylidenebenzo B Thiophene 3 2h One and Its Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
A logical retrosynthetic analysis of 2-Furfurylidenebenzo[b]thiophene-3(2H)-one identifies the key chemical bonds for disconnection. The most apparent disconnection is across the exocyclic carbon-carbon double bond. This bond is typically formed via an aldol-type condensation reaction, specifically a Claisen-Schmidt condensation. This leads to two primary precursors: benzo[b]thiophen-3(2H)-one and furfural .
Further retrosynthesis of the benzo[b]thiophen-3(2H)-one core suggests several pathways. A common and effective strategy involves an intramolecular cyclization. This can be achieved by disconnecting the C-S and C-C bonds of the thiophene (B33073) ring, leading back to simpler, commercially available starting materials such as 2-mercaptobenzoic acid (thiosalicylic acid) and a suitable two-carbon synthon, like an aryl bromomethyl ketone. nih.gov This approach allows for the construction of the core heterocyclic system, which can then be functionalized.
Classical Condensation Reactions in the Construction of the Benzo[b]thiophene-3(2H)-one Core
The construction of the benzo[b]thiophene-3(2H)-one scaffold, also known as thioindoxyl, can be achieved through various classical methods. One efficient, one-pot synthesis involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones. nih.gov This reaction proceeds in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF).
The proposed mechanism involves an initial S-alkylation, where the sulfhydryl group of 2-mercaptobenzoic acid performs a nucleophilic attack on the bromomethyl ketone. This is followed by an in-situ intramolecular cyclization to furnish the 2-aroylbenzo[b]thiophen-3-ol, which exists in tautomeric equilibrium with the desired benzo[b]thiophen-3(2H)-one core. nih.gov
Table 1: Synthesis of Benzo[b]thiophen-3-ol Derivatives via Condensation
| Entry | Aryl Bromomethyl Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 2-(4-Methoxybenzoyl)benzo[b]thiophen-3-ol | 62 |
| 2 | 2-bromo-1-(4-nitrophenyl)ethan-1-one | (3-Hydroxybenzo[b]thiophen-2-yl)(4-nitrophenyl)methanone | 88 |
| 3 | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | 2-(2,4-Dimethoxybenzoyl)benzo[b]thiophen-3-ol | 70 |
Data sourced from reference nih.gov.
Targeted Synthesis of the Furfurylidene Moiety and its Stereochemical Control
The final step in the synthesis of this compound is the introduction of the furfurylidene moiety. This is typically accomplished through a base-catalyzed Claisen-Schmidt condensation between the benzo[b]thiophen-3(2H)-one intermediate and furfural. saudijournals.com This reaction is a cornerstone in the synthesis of chalcones and their analogues.
The active methylene (B1212753) group at the C2 position of the benzo[b]thiophen-3(2H)-one is deprotonated by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of furfural, leading to an aldol (B89426) addition product which subsequently dehydrates to form the thermodynamically stable α,β-unsaturated ketone system of the target molecule. rsc.org
Stereochemical control is an important consideration in this reaction, as it can lead to the formation of either (E) or (Z) isomers. For similar condensations involving 3-substituted benzo[b]thiophen-2-ones, the (Z) isomer is often the major product formed. researchgate.net The specific stereochemical outcome depends on the reaction conditions, including the choice of solvent, base, and temperature, with the trans (E) isomer generally being thermodynamically more stable for open-chain chalcones.
Modern Catalytic Approaches for C-C and C-Heteroatom Bond Formation
Modern organic synthesis provides advanced catalytic methods for the construction of the benzo[b]thiophene scaffold, offering alternatives to classical approaches. Palladium-catalyzed reactions are particularly prominent for forming the key C-C and C-S bonds. capes.gov.brrsc.org
One strategy involves the palladium-catalyzed direct conversion of thioenols into benzo[b]thiophenes using simple catalysts like PdCl₂. capes.gov.brresearchgate.net Another powerful method is the palladium-catalyzed three-component domino reaction, which can assemble complex benzo[b]thiophene structures from simple precursors in a single pot. dntb.gov.ua Furthermore, Suzuki and Stille coupling reactions are employed to functionalize pre-formed bromo-substituted thieno[3,2-b]thiophenes, demonstrating the utility of palladium catalysis in building complex, fused-ring systems. nih.gov These methods provide high efficiency and functional group tolerance for synthesizing precursors to the target molecule.
Cascade Cyclization Strategies for Thiophene and Benzo[b]thiophene Ring Formation
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex heterocyclic systems like benzo[b]thiophenes by forming multiple bonds in a single synthetic operation. These strategies enhance atom economy and reduce waste by minimizing intermediate purification steps.
Several cascade strategies have been developed for the benzo[b]thiophene core:
Radical Cascade Cyclization : 2-Alkynylthioanisoles can undergo a radical cascade cyclization to form the benzo[b]thiophene ring. nih.gov
Coupling Cyclization : A coupling cyclization reaction of o-bromoalkynylbenzenes with various thiols can be initiated to construct the core structure. nih.gov
Iodine-Catalyzed Cascade : Substituted thiophenols can react with alkynes under metal- and solvent-free conditions in an iodine-catalyzed cascade to yield benzo[b]thiophene derivatives. organic-chemistry.org
Electrophilic Cyclization : The electrophilic cyclization of o-alkynyl thioanisoles using a stable sulfonium (B1226848) salt provides 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. nih.gov
Table 2: Electrophilic Cascade Cyclization of Alkynyl Thioanisoles
| Entry | Alkynyl Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |
| 2 | p-Tolyl | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 99 |
| 3 | Butyl | 2-Butyl-3-(methylthio)benzo[b]thiophene | 100 |
Data sourced from reference nih.gov.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including chalcone (B49325) analogues like this compound. propulsiontechjournal.comfrontiersin.org The key condensation step is particularly amenable to greener methodologies.
Key green chemistry approaches include:
Solvent-Free Synthesis : The Claisen-Schmidt condensation can be performed under solvent-free conditions using a grinding technique, often with a solid base like KOH or NaOH. This method significantly reduces waste and can lead to higher yields. researchgate.netnih.gov
Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.gov
Use of Water as a Solvent : For the synthesis of the benzo[b]thiophene core, water can be used as a safe and environmentally benign reaction medium. A one-step protocol for preparing 2-acetylbenzo[b]thiophenes from aromatic halides and 2-mercaptoacetone in water has been demonstrated, with the product often precipitating in high purity. researchgate.net
Use of Greener Catalysts : Employing biocatalysts or biodegradable catalysts like amino acid-based ionic liquids can make the synthesis more sustainable. frontiersin.orgnih.gov
Table 3: Comparison of Synthetic Methods for Chalcone Synthesis
| Method | Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Conventional Reflux | Ethanolic NaOH, heat | 24-89 | researchgate.net |
| Ultrasonic Irradiation | - | 5-80 | researchgate.net |
| Grinding (Solvent-Free) | Solid NaOH or KOH | 71-95 | researchgate.net |
| Microwave Irradiation | Solvent-free, KOH | Excellent yields | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furfurylidenebenzo B Thiophene 3 2h One
High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Furfurylidenebenzo[b]thiophene-3(2H)-one in solution. The assignment of its configuration (E/Z isomerism) and conformation relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzothiophene (B83047) core, the furan (B31954) ring, and the exocyclic methine bridge. The aromatic protons of the benzo[b]thiophene moiety would typically appear as multiplets in the downfield region (approximately δ 7.0-8.0 ppm). The protons of the furan ring are also expected in the aromatic region, with characteristic chemical shifts and coupling constants. A key signal would be the singlet corresponding to the exocyclic methine proton (=CH), whose chemical shift would be indicative of the electronic environment and the molecule's configuration.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon (C=O) of the thiophenone ring is expected to resonate at a significantly downfield chemical shift (around δ 180-190 ppm). The carbons of the aromatic rings and the double bonds would appear in the range of δ 110-150 ppm.
Multidimensional NMR techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, helping to trace the spin systems within the benzothiophene and furan rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
The determination of the E/Z configuration around the exocyclic double bond can often be inferred from Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which detect through-space proximity between protons. An NOE between the methine proton and the protons on either the furan ring or the benzothiophene core would confirm the spatial arrangement and thus the predominant isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary in experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzothiophene Aromatic CHs | 7.0 - 8.0 (m) | 120 - 135 |
| Furan CHs | 6.5 - 7.8 (m) | 110 - 145 |
| Exocyclic =CH | ~7.5 (s) | ~130 |
| C=O | - | ~185 |
| Quaternary Carbons | - | 130 - 150 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis for Functional Group Identification and Tautomerism Studies
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in the molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the conjugated ketone. This band typically appears in the region of 1650-1680 cm⁻¹. The extended conjugation with the furfurylidene group is expected to lower the frequency compared to a simple ketone. Other significant peaks would include C=C stretching vibrations from the aromatic and exocyclic double bonds (1500-1600 cm⁻¹), C-H stretching from the aromatic and vinylic protons (~3000-3100 cm⁻¹), and vibrations corresponding to the C-S and C-O-C linkages at lower frequencies.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Non-polar bonds, such as the C=C and C-S bonds, often produce strong signals in Raman spectra. This can be particularly useful for confirming the vibrations of the thiophene (B33073) and furan rings.
Tautomerism Studies: The benzo[b]thiophen-3(2H)-one system can potentially exist in equilibrium with its enol tautomer, 3-hydroxybenzo[b]thiophene. researchgate.net Vibrational spectroscopy can be a powerful tool to study this tautomerism. The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) in the FTIR spectrum would indicate the presence of the enol form. The relative intensities of the C=O and O-H bands could provide an estimation of the keto-enol equilibrium position under different conditions (e.g., in different solvents or in the solid state).
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 | Medium |
| C=O (Conjugated Ketone) | Stretching | 1650 - 1680 | Strong |
| C=C (Aromatic/Exocyclic) | Stretching | 1500 - 1600 | Medium-Strong |
| C-O-C (Furan) | Asymmetric Stretching | 1200 - 1250 | Strong |
| C-S (Thiophene) | Stretching | 600 - 700 | Weak-Medium |
High-Resolution Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Elucidation of Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass.
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the isolated molecular ion, a characteristic pattern of daughter ions is produced. The fragmentation is likely to initiate with cleavages at the weaker bonds or through rearrangements leading to stable fragments. Plausible fragmentation pathways could involve the loss of carbon monoxide (CO) from the ketone group, or cleavages within the furan ring. Understanding these pathways provides further structural confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and Photophysical Behavior
The extensive π-conjugated system in this compound, spanning the benzothiophene and furan moieties, is expected to give rise to strong electronic absorptions in the ultraviolet-visible (UV-Vis) region. The spectrum would likely exhibit intense bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent polarity. The presence of heteroatoms (sulfur and oxygen) also introduces the possibility of n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands.
Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. While not all conjugated molecules are highly fluorescent, the rigid structure of this compound might lead to observable emission. The fluorescence spectrum, if present, would be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of fluorescence would provide a measure of the efficiency of the emission process. The photophysical properties can be influenced by factors such as solvent, temperature, and aggregation state. researchgate.netresearchgate.net
X-ray Crystallography for Comprehensive Solid-State Molecular Architecture Determination and Intermolecular Interaction Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If suitable crystals of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and torsional angles. This would unambiguously confirm the E/Z configuration of the exocyclic double bond and reveal the degree of planarity of the entire molecule.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This allows for the analysis of intermolecular interactions, such as π-π stacking between the aromatic rings, and C-H···O or C-H···S hydrogen bonds. These non-covalent interactions are crucial in determining the solid-state properties of the material. While no specific crystal structure for this exact compound is readily available in open literature, analysis of related structures provides insight into the likely packing motifs. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Furfurylidenebenzo B Thiophene 3 2h One
Density Functional Theory (DFT) Calculations for Geometrical Optimization, Conformational Analysis, and Electronic Structure Properties
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for 2-Furfurylidenebenzo[b]thiophene-3(2H)-one due to the rotational freedom around the single bond connecting the benzothiophene (B83047) and furan (B31954) rings. DFT calculations can identify the most stable conformer (e.g., E/Z isomers) and the energy barriers between different conformations.
Commonly used functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), have proven effective for calculations on similar heterocyclic systems. Beyond geometry, these calculations yield fundamental electronic structure properties, including the distribution of electron density, dipole moment, and the energies of molecular orbitals.
| Parameter | Calculated Value | Description |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Carbonyl bond in the thiophenone ring. |
| C-S Bond Length | ~1.75 Å | Thioether bond within the benzothiophene core. |
| Exocyclic C=C Bond Length | ~1.35 Å | The double bond connecting the two ring systems. |
| Dihedral Angle (C-C=C-C) | ~180° or ~0° | Indicates the planarity between the two rings in the lowest energy conformer. |
| Dipole Moment | ~3.5 D | A measure of the molecule's overall polarity, arising from its asymmetric charge distribution. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformational Flexibility, and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic nature, conformational flexibility, and interactions with its environment.
For this compound, MD simulations can be used to study how the molecule behaves in a biological system or in a solution. By explicitly including solvent molecules (like water) in the simulation box, one can obtain a realistic understanding of solvent effects on the molecule's conformation and stability. Key parameters analyzed from MD trajectories include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the molecule. These simulations are crucial for understanding how the molecule might interact with a biological target, as they reveal the accessible conformations and dynamic behavior that govern molecular recognition.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data. This synergy between theory and experiment is invaluable for structure verification and interpretation of spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO). The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing calculated shifts with experimental data helps in the unambiguous assignment of signals to specific atoms in the molecule.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. Calculated harmonic frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor to improve agreement. This analysis helps in assigning specific absorption bands in an experimental IR spectrum to the stretching or bending of particular bonds.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. The calculation provides the excitation energies and oscillator strengths for transitions between molecular orbitals, which correspond to the wavelength of maximum absorption (λmax). For conjugated systems like this compound, the most significant transitions are typically π → π* in nature.
| Spectroscopic Parameter | Calculated Value | Experimental Correlation |
|---|---|---|
| ¹H NMR Chemical Shift (Vinyl H) | ~7.0-7.5 ppm | Corresponds to the proton on the exocyclic double bond. |
| ¹³C NMR Chemical Shift (C=O) | ~180-190 ppm | Corresponds to the carbonyl carbon atom. |
| Vibrational Frequency (C=O Stretch) | ~1700-1750 cm⁻¹ | A strong, characteristic absorption in the IR spectrum. |
| UV-Vis λmax | ~350-400 nm | Associated with the π → π* electronic transition of the conjugated system. |
Prediction of Chemical Reactivity via Frontier Molecular Orbital (FMO) Theory, Electrostatic Potential Maps, and Fukui Indices
Computational methods are instrumental in predicting the chemical reactivity of a molecule. Several theoretical tools derived from DFT provide a framework for understanding where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogens.
Fukui Indices: Fukui functions are local reactivity descriptors that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. They are used to identify the most reactive sites for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). This provides a more quantitative prediction of regioselectivity in chemical reactions than MEP maps alone.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| E_HOMO | - | -6.0 | Energy of the highest occupied molecular orbital. |
| E_LUMO | - | -2.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 | Indicates chemical stability and reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.75 | Measures resistance to change in electron configuration. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.25 | Measures the power to attract electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity.
The process involves several steps:
Data Set Collection: A series of analogues of this compound with known experimental activities is required.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation.
A validated QSAR model for the this compound scaffold would be an invaluable tool. It can predict the activity of new, unsynthesized analogues, thereby guiding the rational design of new compounds with potentially enhanced efficacy or improved properties. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates.
Chemical Reactivity and Derivatization Strategies of 2 Furfurylidenebenzo B Thiophene 3 2h One
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene and Furan (B31954) Rings
The 2-Furfurylidenebenzo[b]thiophene-3(2H)-one scaffold contains two heterocyclic aromatic rings—benzo[b]thiophene and furan—both of which can potentially undergo electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic nature of the substituent groups on each ring.
The benzo[b]thiophene ring is substituted with an electron-withdrawing carbonyl group at the 3-position, which deactivates the ring towards electrophilic attack. However, the fused benzene (B151609) portion of the scaffold can still undergo substitution. Studies on related benzo[b]thiophene systems, such as benzo[b]thiophen-2-carboxylic acid, have shown that nitration can occur at various positions on the benzene ring (positions 4, 6, and 7). rsc.org For this compound, the carbonyl group would direct incoming electrophiles primarily to the 5- and 7-positions.
The furan ring is generally more reactive towards electrophiles than benzene. The oxygen heteroatom is activating and directs substitution to the adjacent α-positions (C5). In the title compound, the furan ring is already substituted at the 2-position, leaving the 3, 4, and 5-positions available. The most likely position for electrophilic attack on the furan ring is the C5 position, which is para to the activating oxygen atom and electronically favorable.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Major Positions of Attack | Influencing Factors |
|---|---|---|
| Benzo[b]thiophene | 5, 7 | Deactivating C3-carbonyl group |
Nucleophilic Additions and Substitutions at the Carbonyl Group and Exocyclic Double Bond
The α,β-unsaturated ketone moiety is a prime site for nucleophilic attack. This system can undergo either a direct 1,2-addition to the carbonyl carbon or a conjugate 1,4-addition (Michael addition) to the β-carbon of the exocyclic double bond. libretexts.org The reaction pathway is largely determined by the nature of the nucleophile. libretexts.org
Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition, leading to the formation of a tertiary alcohol at the C3 position. In contrast, soft nucleophiles, such as thiols, amines, and enolates, preferentially undergo 1,4-conjugate addition. wikipedia.org The reaction with a thiol, for instance, would proceed via attack at the β-carbon of the furfurylidene group, forming an intermediate enolate which is subsequently protonated to yield a 3-(alkylthio)-2-(furan-2-ylmethyl)benzo[b]thiophen-3(2H)-one derivative. semanticscholar.org This conjugate addition is a highly efficient method for carbon-sulfur bond formation. semanticscholar.org
The general mechanism involves the nucleophile attacking the electrophilic β-carbon, which causes the π-electrons of the double bond to shift and form an enolate intermediate. libretexts.org This enolate is then protonated, typically on the α-carbon, to yield the final saturated product. wikipedia.org
Cycloaddition Reactions Involving the Furfurylidene Moiety
The exocyclic double bond of the furfurylidene moiety makes this compound an excellent substrate for various cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and spirocyclic systems in a single step.
One of the most significant applications is the 1,3-dipolar cycloaddition. Thioaurones have been shown to react with 1,3-dipoles like nitrilimines in a highly regioselective manner to yield spiro-pyrazoline derivatives. mdpi.com In this type of reaction, the thioaurone acts as the dipolarophile, reacting with the in-situ generated nitrilimine to form a five-membered heterocyclic ring fused at the C2 position of the benzothiophene (B83047) core. mdpi.com Other 1,3-dipoles, such as nitrones and azomethine ylides, can also be employed to synthesize different spiro-heterocycles. researchgate.netuchicago.edu
Furthermore, the electron-deficient double bond can participate as a dienophile in [4+2] Diels-Alder reactions. When reacted with a suitable diene, a six-membered ring would be fused to the core structure, providing access to complex carbocyclic frameworks. The stereochemistry and regiochemistry of these reactions are often highly controlled, making them synthetically valuable. rsc.org
Diverse Metal-Catalyzed Functionalization and Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the this compound scaffold must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. Halogenation can be achieved via electrophilic aromatic substitution on the benzo[b]thiophene ring, likely at the 5- or 7-position.
Once a halogenated derivative is obtained, it can serve as a substrate in various coupling reactions:
Suzuki-Miyaura Coupling: Reaction of a bromo-substituted thioaurone with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base yields a biaryl or vinyl-substituted product, respectively. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Stille Coupling: This involves the coupling of the halogenated thioaurone with an organostannane reagent, catalyzed by palladium. It is a versatile method for creating new C-C bonds.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. nih.govorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This method would introduce an alkynyl moiety onto the benzo[b]thiophene ring.
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst + Base | C(sp²)-C(sp²) or C(sp²)-C(sp) |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C(sp²)-C(sp²) |
Reductions and Oxidations of Specific Functional Groups within the Compound
The functional groups within this compound—the carbonyl group, the exocyclic double bond, and the thiophene (B33073) sulfur atom—can be selectively reduced or oxidized.
Reduction:
Catalytic Hydrogenation: Using catalysts like Pd/C, both the exocyclic double bond and the carbonyl group can be reduced. Milder conditions might allow for the selective reduction of the double bond first.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) would typically reduce the carbonyl group to a secondary alcohol (1,2-reduction). More complex hydride reagents or specific conditions can achieve conjugate reduction of the double bond.
Ionic Hydrogenation: This method can be used for the complete reduction of the thiophene ring to a tetrahydrothiophene (B86538) derivative.
Oxidation: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the sulfide (B99878) into a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂). researchgate.net The oxidation of the sulfur atom significantly alters the electronic properties of the molecule, transforming the electron-donating thiophene ring into a strongly electron-withdrawing sulfone group. mdpi.com This modification impacts the molecule's optical and electronic characteristics, with oxidized forms often showing increased thermal stability and enhanced fluorescence. scilit.comnih.gov
Development of Novel Benzothiophene-Triazole Hybrids via Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating complex molecules. To generate benzothiophene-triazole hybrids, the this compound core must be functionalized with either an azide (B81097) or a terminal alkyne group.
A plausible synthetic strategy involves modifying a precursor of the target molecule. For instance, 2-aroylbenzo[b]thiophen-3-ols can be prepared and the hydroxyl group can be converted into a propargyl ether by reaction with propargyl bromide. nih.gov This alkyne-functionalized benzothiophene can then react with various organic azides via a click reaction to produce a library of novel 1,2,3-triazole-containing hybrids in good yields. nih.govresearchgate.net This approach allows for the modular assembly of complex structures by linking the benzothiophene core to other pharmacophores or functional units through a stable triazole linker.
Design and Synthesis of Polymeric and Macromolecular Architectures Incorporating the this compound Unit
The incorporation of the this compound unit into polymers can lead to materials with interesting optical and electronic properties. To achieve this, the molecule must be converted into a monomer by introducing a polymerizable functional group.
One strategy is to functionalize the benzo[b]thiophene ring with a group suitable for a specific polymerization method. For example, introducing a vinyl or norbornene group would allow for its participation in free-radical or ring-opening metathesis polymerization (ROMP), respectively. researchgate.netresearchgate.net Another approach involves creating a thiophene-containing macromonomer. For instance, a brominated derivative of the title compound could be used to initiate the cationic ring-opening polymerization (CROP) of an appropriate monomer like 2-methyl-2-oxazoline. mdpi.com The resulting macromonomer, bearing the thioaurone unit at one end, could then be used in subsequent polymerization reactions or self-assembly studies. mdpi.com The resulting polymers, featuring conjugated thioaurone pendants, could find applications in organic electronics and sensor technology.
Exploration of Biological Activity Mechanisms and Pharmacological Target Elucidation of 2 Furfurylidenebenzo B Thiophene 3 2h One Analogues Non Clinical Focus
In Vitro Screening Methodologies for Identifying Specific Biological Activities (e.g., Enzyme Inhibition, Receptor Binding, Cellular Pathway Modulation)
The initial step in characterizing the biological profile of 2-furfurylidenebenzo[b]thiophene-3(2H)-one analogues involves a battery of in vitro screening assays. These methodologies are designed to identify and quantify the compound's interaction with specific biological components in a controlled, non-living system.
Enzyme Inhibition Assays: A primary screening method involves testing the compounds against a panel of purified enzymes to identify inhibitory activity. For instance, various thiophene (B33073) and benzothiophene (B83047) derivatives have been evaluated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling. researchgate.net Specific kinase targets investigated include Epidermal Growth Factor Receptor (EGFR and its mutants like EGFRT790M), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netspringernature.com Assays like the Homogeneous Time-Resolved Fluorescence (HTRF) test are employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against these kinases. researchgate.net Other enzyme targets for related heterocyclic compounds include cholinesterases (AChE and BChE) and tyrosinase, which are implicated in neurodegenerative diseases and pigmentation, respectively. mdpi.com
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. For example, certain 2-arylbenzo[b]thiophene derivatives, such as the selective estrogen receptor modulator (SERM) Raloxifene, were identified and optimized based on their high affinity for the estrogen receptor (ER). technologynetworks.comrsc.org These studies typically involve competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor, allowing for the determination of its binding affinity (Ki). technologynetworks.com
Cellular Pathway Modulation: To understand the effect of the analogues on cellular functions, cell-based assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the antiproliferative or cytotoxic effects of compounds on various cancer cell lines, such as HeLa (cervical cancer) and PANC-1 (pancreatic cancer). rsc.org Beyond general cytotoxicity, specific pathway modulation is investigated. For example, the ability of benzo[b]thiophene derivatives to inhibit tubulin polymerization, a key process in mitosis, is assessed using in vitro tubulin polymerization assays. nih.gov Other studies have focused on pathways like the RhoA/ROCK signaling cascade, which is involved in cell migration and invasion, to evaluate the anticancer potential of these compounds.
Detailed Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov For benzo[b]thiophene analogues, SAR studies have guided the optimization of lead compounds for enhanced potency and selectivity. nih.govtechnologynetworks.com
In the development of antiestrogenic 3-aroyl-2-arylbenzo[b]thiophenes, SAR analysis revealed that the nature of a basic side chain was critical for biological activity. Analogues featuring cyclic amine moieties like piperidine (B6355638) or pyrrolidine (B122466) demonstrated superior estrogen antagonism and lower intrinsic estrogenic effects compared to their noncyclic counterparts. technologynetworks.com Furthermore, the presence and position of hydroxyl groups on the aryl rings were found to be crucial for high-affinity receptor binding and antagonist activity, culminating in the development of compounds like Raloxifene. technologynetworks.com
For derivatives targeting tubulin polymerization, SAR studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes established several key points. The presence of the 3,4,5-trimethoxybenzoyl group at the 2-position of the benzothiophene core was found to be essential for activity. The substituent at the 3-position also significantly modulates potency; replacing a 3-amino group with a more hydrophobic methyl group led to an improvement in antiproliferative activity. The position of a fourth methoxy (B1213986) group on the benzo[b]thiophene ring was also critical, with substitution at the C-4, C-6, or C-7 positions yielding the best activities.
Pharmacophore mapping has also been employed to understand the key structural features required for activity. For arylbenzothiophene derivatives inhibiting MCF-7 breast cancer cells, the analysis highlighted the crucial role of a phenolic hydroxyl group and a ketonic linkage in the side chain, along with a piperidine ring connected via an ether linkage. acs.org
| Series/Scaffold | Position | Substituent Effect on Activity | Target/Activity |
| 3-Aroyl-2-arylbenzo[b]thiophenes | Basic Side Chain | Cyclic amines (piperidine) > Non-cyclic amines | Estrogen Receptor Antagonism |
| Aryl Rings | Hydroxyl groups are crucial for high affinity | Estrogen Receptor Antagonism | |
| 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes | Position 3 | Hydrophobic methyl group > Amino group | Tubulin Polymerization Inhibition |
| Benzene (B151609) Ring | Methoxy group at C-4, C-6, or C-7 is optimal | Tubulin Polymerization Inhibition | |
| Arylbenzothiophenes | Side Chain | Phenolic -OH, ketonic linkage, piperidine ring | MCF-7 Cell Inhibition |
Molecular Mechanism of Action Investigations in Isolated Enzyme Systems or Cellular Models
Once a biological activity is identified, studies are directed toward elucidating the precise molecular mechanism of action. This involves moving from observing an effect (what it does) to understanding how it does it at a molecular level.
For analogues that inhibit specific enzymes, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Molecular docking studies are often used to complement these experimental findings, providing a theoretical model of how the compound binds to the active site of the enzyme. For example, docking studies of thieno[2,3-b]thiophene (B1266192) derivatives into the ATP-binding pocket of EGFR revealed key interactions with crucial amino acid residues like Met793, explaining their inhibitory mechanism. researchgate.net
In cellular models, mechanism-of-action studies for antiproliferative compounds often involve cell cycle analysis by flow cytometry. Tetrahydrobenzo[b]thiophene derivatives, for instance, were found to cause cell cycle arrest in the G2/M phase, which is consistent with their proposed mechanism as tubulin polymerization inhibitors. nih.gov This arrest prevents cells from entering mitosis, ultimately leading to programmed cell death (apoptosis). The induction of apoptosis can be confirmed by measuring the levels of key proteins in the apoptotic cascade, such as caspases 3 and 9. nih.gov For benzo[b]thiophene 1,1-dioxide derivatives identified as STAT3 inhibitors, further mechanistic studies confirmed that they blocked the phosphorylation of STAT3, which is essential for its activation. This inhibition was further validated using a STAT3-dependent dual-luciferase reporter gene assay, which showed a marked reduction in STAT3-mediated gene transcription. springernature.compnas.org
In Vitro Pharmacological Target Elucidation Strategies (e.g., Target Deconvolution, Affinity Chromatography, Proteomics-Based Methods)
While many studies start with a hypothesized target, phenotypic screening can identify bioactive compounds without prior knowledge of their molecular target. In these cases, target deconvolution strategies are essential to identify the specific protein(s) with which the compound interacts to produce its effect. nih.govnih.gov
Affinity Chromatography: This is a classic and powerful technique for target identification. technologynetworks.comthermofisher.com The bioactive small molecule (the ligand) is chemically modified with a linker and immobilized on a solid support (e.g., agarose (B213101) beads). technologynetworks.comresearchgate.net A cell lysate containing a complex mixture of proteins is then passed over this support. Proteins that bind to the immobilized ligand are "captured," while non-binding proteins are washed away. thermofisher.com The captured proteins are then eluted and identified, typically using mass spectrometry. technologynetworks.com Photo-affinity chromatography is an advanced version where the ligand includes a photo-reactive group, allowing for the formation of a covalent bond with the target protein upon UV irradiation, which helps to capture even weak or transient interactions. nih.gov
Proteomics-Based Methods: Modern proteomics offers powerful, unbiased approaches for target deconvolution. nih.govmdpi.com One prominent method is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). pnas.org In this technique, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The lysate from one population is treated with the bioactive compound, while the other is a control. The lysates are then passed over an affinity column bearing the compound. By comparing the ratio of "heavy" to "light" proteins that bind to the column using mass spectrometry, true binding partners can be distinguished from non-specific background binders with high confidence. pnas.org
Other label-free methods rely on the principle that ligand binding alters a protein's physical properties. nih.gov
Drug Affinity Responsive Target Stability (DARTS): This method is based on the observation that a protein becomes more resistant to proteolysis when it is bound to a small molecule ligand. By treating cell lysates with and without the compound, followed by limited digestion with a protease, target proteins can be identified as those that remain intact in the presence of the compound. acs.orgresearchgate.net
Cellular Thermal Shift Assay (CETSA): This technique exploits the fact that ligand binding typically increases the thermal stability of a protein. Cells or lysates are heated to various temperatures in the presence or absence of the compound. The soluble protein fraction at each temperature is then analyzed. Target proteins are identified by their increased stability (i.e., they remain in solution at higher temperatures) when the compound is present. nih.govox.ac.uk
These strategies are crucial for validating hypothesized targets and for discovering novel mechanisms of action and potential off-target effects for benzo[b]thiophene analogues. researchgate.net
Mechanistic Insights into Potential Antiproliferative or Antimicrobial Actions in Cultured Cell Lines and Model Organisms (e.g., specific enzyme inhibition, protein-protein interaction modulation)
The broad biological activity of benzo[b]thiophene analogues is often linked to their antiproliferative and antimicrobial properties. nih.govnih.gov Mechanistic studies in cell cultures have provided significant insights into how these compounds exert their effects.
Antiproliferative Actions: A common mechanism for antiproliferative activity is the inhibition of critical enzymes involved in cancer cell growth and survival.
Kinase Inhibition: Many benzo[b]thiophene derivatives function as inhibitors of protein kinases that are often overactive in cancer. By blocking the activity of kinases like EGFR, VEGFR-2, or STAT3, these compounds can halt the signaling pathways that drive cell proliferation, angiogenesis, and metastasis. researchgate.netspringernature.com
Microtubule Disruption: Several series of benzo[b]thiophene analogues have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, they prevent the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis. nih.gov
DNA Binding: Some novel benzothieno[3,2-d]-1,2,3-triazines have been shown to exert their antiproliferative effects by interacting directly with DNA. Spectroscopic studies indicated that these compounds engage in groove-binding with the DNA double helix, which can interfere with replication and transcription, leading to cell death. nih.gov
Antimicrobial Actions: The mechanisms behind the antimicrobial activity of benzo[b]thiophene derivatives are also under investigation. Some compounds have shown promising activity against various bacterial and fungal strains. nih.gov The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. For example, some thiazole-containing benzo[b]thiophene derivatives have been investigated as potential inhibitors of tyrosinase, an enzyme important in some microorganisms, and have also shown activity against Toxoplasma gondii. mdpi.com
| Biological Action | Molecular Mechanism | Example Target/Pathway |
| Antiproliferative | Specific Enzyme Inhibition | EGFR, VEGFR-2, STAT3 Kinases |
| Protein-Protein Interaction Modulation | Inhibition of Tubulin Polymerization | |
| Nucleic Acid Interaction | DNA Groove Binding | |
| Antimicrobial | Specific Enzyme Inhibition | Tyrosinase Inhibition |
Rational Design of Bioactive Analogues Based on Established SAR Principles
The culmination of screening, SAR, and mechanistic studies is the rational design of new, improved analogues. nih.govmdpi.com This process uses the accumulated knowledge to create molecules with enhanced potency, greater selectivity, and more favorable drug-like properties.
A key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography. acs.org By visualizing how a lead compound fits into the target's binding site, medicinal chemists can design modifications to improve key interactions (e.g., hydrogen bonds, hydrophobic contacts) and increase binding affinity. This approach was used to optimize imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 kinase inhibitors.
Pharmacophore modeling is another important tool. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. acs.org Once a pharmacophore is established from a set of active compounds, it can be used as a template to design new molecules that fit the model, or to search virtual libraries for other compounds that may have the same activity. acs.org
Bioisosteric replacement is a common tactic where a functional group in a lead molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For instance, in the development of tubulin inhibitors, it was discovered that a hydrophobic methyl group at the 3-position of the benzothiophene core was a successful bioisostere for an amino group, leading to enhanced antiproliferative activity. This iterative process of design, synthesis, and testing, guided by SAR principles, is central to the development of advanced benzo[b]thiophene-based compounds for potential therapeutic applications. nih.gov
Advanced Materials Science Applications of 2 Furfurylidenebenzo B Thiophene 3 2h One and Its Derivatives
Organic Electronics: Development as Organic Semiconductors, Transistors, and Photovoltaic Materials
Derivatives of benzo[b]thiophene are recognized for their potential in organic electronics due to their rigid, planar structures that facilitate intermolecular charge transport. nih.govnih.gov The core benzo[b]thiophene moiety provides a robust π-conjugated system, which is essential for semiconductor behavior.
Organic Semiconductors and Transistors: The performance of organic semiconductors heavily relies on the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Thienoacenes, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), have demonstrated high charge carrier mobilities in organic field-effect transistors (OFETs). nih.govtcichemicals.com For instance, derivatives of BTBT have achieved hole mobilities exceeding 1.0 cm²/Vs in solution-processed devices. nih.gov The introduction of various substituents allows for the fine-tuning of these properties.
In the case of 2-Furfurylidenebenzo[b]thiophene-3(2H)-one, the furfurylidene group is expected to influence the π-π stacking and electronic coupling between adjacent molecules, which are critical for efficient charge transport. The design of novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has led to solution-processable organic semiconductors for OFETs, exhibiting p-channel behavior with hole mobilities up to 0.005 cm²/Vs and high on/off ratios. mdpi.comresearchgate.net Similarly, single-crystal OFETs based on a 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene derivative have shown mobilities as high as 1.26 cm²/V·s. nih.gov These findings suggest that the this compound framework is a viable candidate for developing high-performance organic semiconductors.
Table 1: Performance of OFETs Based on Benzo[b]thiophene Derivatives
| Compound Class | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | 0.005 | > 10⁶ | Solution Shearing |
| Dithieno[3,2-b:2′,3′-d]thiophene Derivatives | 1.26 | 10⁶ - 10⁸ | Single Crystal |
| nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) Derivatives | > 1.0 | - | Solution-Processed |
Photovoltaic Materials: In the realm of organic photovoltaics (OPVs), materials with strong absorption in the solar spectrum and efficient charge separation and transport are required. The donor-acceptor architecture inherent to this compound is highly desirable for OPV applications. Thieno[3,2-b]thiophene-based copolymers have been successfully used in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) up to 4.20% when blended with fullerene acceptors. researchgate.net
Furthermore, non-fullerene acceptors (NFAs) based on thieno[3,2-b]thiophene-fused donor cores have demonstrated impressive performance, with PCEs reaching up to 10.40% in organic solar cells. aau.dk The strategic use of π-bridges, such as thieno[3,2-b]thiophene, in donor-acceptor copolymers can enhance photovoltaic performance by lowering the HOMO energy level and improving the open-circuit voltage. researchgate.net These results underscore the potential of this compound derivatives as active layer materials in next-generation solar cells.
Optoelectronic Materials: Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The photophysical properties of this compound derivatives make them attractive for optoelectronic applications, particularly in OLEDs and as fluorescent probes.
Organic Light-Emitting Diodes (OLEDs): Fused thiophene (B33073) derivatives are known for their emissive properties and have been incorporated into OLEDs. researchgate.net Asymmetrical fused compounds containing a fluorene[2,3-b]benzo[d]thiophene backbone have been synthesized and used as host materials in solution-processed green phosphorescent OLEDs, achieving high brightness and luminescence efficiency. nih.govresearchgate.net The introduction of bulky substituents can influence the solid-state packing and enhance fluorescence quantum yields. nih.gov Emitters with a D-A-D structure based on nih.govbenzothieno[3,2-b]benzothiophene-tetraoxide have shown thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. rsc.org The donor-acceptor nature of this compound suggests its potential as an emissive material or host in OLED devices.
Fluorescent Probes: Thiophene-based molecules are widely used as fluorescent probes for the detection of ions and biomolecules due to their high sensitivity and photostability. nih.gov For instance, thiophene-based dyes have been developed for selective imaging of lysosomes in living cells. nih.gov Probes based on a Donor-π-Acceptor (D-π-A) framework, incorporating a thiophene π-bridge, have been designed for detecting specific analytes with high selectivity. nih.gov Theoretical studies on thiophene-based near-infrared fluorescent probes for nitric oxide highlight the importance of the intramolecular charge transfer (ICT) mechanism for "off-on" fluorescence switching. frontiersin.org The inherent ICT character of this compound makes it a promising scaffold for developing novel fluorescent probes for various analytical and biomedical applications.
Development of Chemosensors and Biosensors Based on Selective Recognition and Response
The functionalizable core of this compound allows for the incorporation of specific recognition moieties, enabling its use in chemosensors and biosensors. Thiophene derivatives have been functionalized to create probes for the selective detection of metal ions like Cu²⁺. researchgate.net The sensing mechanism often relies on the modulation of the ICT process upon analyte binding, leading to a detectable change in the optical or electronic properties.
Thieno[2,3-b]thiophene (B1266192) derivatives have been investigated for their enzyme inhibition activity, demonstrating the potential for these scaffolds to interact specifically with biological targets. nih.gov This selective interaction is a prerequisite for the development of biosensors. By attaching appropriate receptors to the this compound platform, sensors for a wide range of analytes, from metal ions to biological macromolecules, could be realized.
Investigations into Self-Assembly Properties and Supramolecular Chemistry for Advanced Architectures
The ability of molecules to self-assemble into well-ordered supramolecular structures is crucial for creating advanced functional materials. The planar and rigid nature of the benzo[b]thiophene core promotes π-π stacking, a key driving force for self-assembly.
Researchers have demonstrated that conjugating nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) with peptides can lead to the formation of self-supporting hydrogels. nih.gov In these structures, the BTBT cores exhibit strong π-π interactions, leading to the formation of one-dimensional supramolecular structures. This approach allows for the fabrication of soft, conductive materials. Similarly, liquid crystalline self-assembly of azulene-thiophene hybrids has been used to create uniformly flat films with good molecular alignment for OFET applications. rsc.org The investigation of the self-assembly properties of this compound and its derivatives could pave the way for novel supramolecular architectures with applications in electronics and photonics.
Exploration of Catalytic Applications (e.g., Organocatalysis, Ligands for Metal-Catalyzed Reactions)
Thiophene-based compounds have been extensively used as ligands in transition metal catalysis due to the ability of the sulfur atom to coordinate with metal centers. Chiral ligands derived from thiophene have been successfully applied in asymmetric catalysis, such as Friedel-Crafts alkylation reactions. uea.ac.uk
The this compound structure contains multiple potential coordination sites (the sulfur atom, the furan (B31954) oxygen, and the carbonyl oxygen), making it an interesting candidate for the design of novel ligands. Palladium complexes bearing sulfur-containing N-heterocyclic carbenes have been shown to be effective catalysts in C-C coupling reactions. nih.gov The development of allene-based ligands for transition metal complexes further highlights the versatility of π-conjugated systems in catalysis. uea.ac.uk Exploring the coordination chemistry of this compound could lead to the discovery of new catalysts for a variety of organic transformations.
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| nih.govbenzothieno[3,2-b] nih.govbenzothiophene | BTBT |
| benzo[b]thieno[2,3-d]thiophene | BTT |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | - |
| fluorene[2,3-b]benzo[d]thiophene | FBT |
| nih.govbenzothieno[3,2-b]benzothiophene-tetraoxide | - |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries Pertaining to 2-Furfurylidenebenzo[b]thiophene-3(2H)-one
The academic literature directly focusing on this compound is sparse. Its existence is noted in chemical databases, identified by the CAS number 3407-14-5. dkmchem.hkszyshhb.com The primary contribution to the academic record appears to be its synthesis, which can be inferred from general methodologies for the preparation of similar arylidene-thianaphthenones. These syntheses typically involve the condensation reaction of benzo[b]thiophen-3(2H)-one with furfural. However, detailed studies on its characterization, reactivity, and biological profile are not extensively documented in publicly available research. The majority of academic contributions in this area have focused on the broader class of benzo[b]thiophene derivatives, which have been investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.netias.ac.in
Identification of Unresolved Challenges and Open Questions in the Field
The limited research on this compound presents a significant challenge and, concurrently, a field ripe with open questions. A primary unresolved challenge is the comprehensive characterization of its physicochemical properties. Furthermore, its full range of chemical reactivity remains largely unexplored. Key open questions include:
What are the optimal and most sustainable synthetic routes to this compound and its derivatives?
What is the detailed photophysical profile of this molecule, and how does it compare to other conjugated systems?
Does this compound exhibit any significant biological activity, and if so, what are the structure-activity relationships?
What is the conformational preference of the molecule, and how does this influence its properties?
Can the electronic properties of the benzo[b]thiophene core be effectively tuned by the furfurylidene substituent for applications in materials science?
Future Avenues for Advanced Synthetic Methodologies and Chemical Derivatization
Future research should focus on the development of advanced and efficient synthetic methodologies for this compound and its analogues. While classical condensation reactions are likely effective, exploring modern synthetic techniques could offer significant advantages.
Advanced Synthetic Methodologies:
Microwave-assisted synthesis: This could potentially reduce reaction times and improve yields.
Flow chemistry: For continuous and scalable production with precise control over reaction parameters.
Green chemistry approaches: Utilizing environmentally benign solvents and catalysts to enhance the sustainability of the synthesis.
Chemical Derivatization:
Systematic derivatization of the core structure is crucial for exploring structure-activity relationships and tuning the compound's properties. Future work could explore:
Substitution on the benzo[b]thiophene ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic properties and lipophilicity.
Modification of the furan (B31954) ring: Introducing substituents on the furan moiety to alter its electron-donating or -withdrawing nature.
Derivatization of the carbonyl group: Exploring reactions such as reduction, oximation, or conversion to a thiocarbonyl to create a diverse library of related compounds.
Prospects for Deeper Mechanistic Understanding of Chemical Reactivity and Biological Interactions
A deeper mechanistic understanding of the chemical reactivity and potential biological interactions of this compound is a critical area for future investigation.
Chemical Reactivity:
Electrophilic and Nucleophilic Reactions: Detailed studies on the reactivity of the exocyclic double bond and the carbonyl group towards various reagents would provide fundamental insights.
Cycloaddition Reactions: Investigating the potential of the furfurylidene moiety to participate in cycloaddition reactions could lead to the synthesis of novel polycyclic heterocyclic systems.
Photochemical Reactivity: The conjugated nature of the molecule suggests that it may exhibit interesting photochemical properties, which warrant investigation. rsc.org
Biological Interactions:
Computational Modeling: In silico studies, such as molecular docking, can predict potential biological targets and guide experimental work.
In Vitro Screening: A broad screening against various biological targets, including enzymes and receptors, could uncover potential therapeutic applications.
Mechanism of Action Studies: If biological activity is identified, detailed mechanistic studies would be necessary to understand how the compound exerts its effects at a molecular level.
Emerging Opportunities in Materials Science and Other Interdisciplinary Applications
The structural features of this compound, particularly its extended π-conjugated system, suggest potential applications in materials science. nih.govrsc.orgmdpi.comresearchgate.netscilit.com
Organic Electronics:
Organic Semiconductors: The benzo[b]thiophene core is a well-known building block for organic semiconductors. nih.govrsc.orgmdpi.comresearchgate.netscilit.com The properties of this compound and its derivatives could be explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are also used in OLEDs. researchgate.net The photophysical properties of this compound, such as its fluorescence and phosphorescence, should be investigated to assess its potential in this area. rsc.orgnih.gov
Interdisciplinary Applications:
Chemosensors: The conjugated system could be functionalized to act as a chemosensor for the detection of specific ions or molecules.
Nonlinear Optics: The donor-π-acceptor nature of the molecule suggests it might possess nonlinear optical properties.
Dyes and Pigments: The chromophoric nature of the compound could be exploited for applications as dyes or pigments.
Q & A
Basic: What are the common synthetic routes for 2-Furfurylidenebenzo[b]thiophene-3(2H)-one, and what key reaction parameters influence yield?
Answer:
The compound is typically synthesized via condensation reactions between substituted benzothiophenones and furfuryl derivatives. Key parameters include:
- Reaction Temperature : Reflux conditions (e.g., in methanol or ethanol) are often employed to ensure complete conversion .
- Catalysts : Transition metals (e.g., CuI) or bases may enhance reaction efficiency, as seen in analogous benzo[b]thiophene syntheses .
- Purification : Post-synthesis filtration and solvent evaporation are critical to isolate the product .
For example, similar protocols for benzo[b]thiophene derivatives involve oxidative dehydrogenative coupling, where reaction time and oxidant selection (e.g., Cu catalysts) significantly impact regioselectivity and yield .
Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
Characterization should combine:
- Chromatography : HPLC (≥98% purity criteria, as in ) to assess purity .
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (as in ) for unambiguous structural confirmation .
- Reference Data : Cross-check with NIST spectral databases for thiophene derivatives .
Advanced: What computational methods are recommended to predict the electronic properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity and optoelectronic behavior. Software like Gaussian or ORCA is widely used .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate with experimental photochromic properties, as demonstrated in studies on analogous N-acylated derivatives .
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions .
Advanced: How do varying oxidative coupling conditions affect the regioselectivity in synthesizing benzo[b]thiophene derivatives?
Answer:
Regioselectivity in coupling reactions depends on:
- Catalyst Choice : CuI/TMEDA systems favor 3,3’-coupling in benzo[b]thiophenes, while Pd catalysts may alter product distribution .
- Substituent Effects : Electron-donating groups on the thiophene ring direct coupling to specific positions.
- Oxidants : Strong oxidants (e.g., DDQ) can promote dehydrogenation but may lead to side reactions. Optimization requires balancing reaction time and stoichiometry .
Basic: What safety precautions are essential when handling thiophene derivatives during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile thiophene intermediates .
- PPE : Gloves and lab coats to prevent skin contact, as some derivatives are irritants (Category 4 acute toxicity per ) .
- Waste Disposal : Follow protocols for sulfur-containing waste, as outlined in safety data sheets (e.g., ECHA guidelines) .
Advanced: What strategies resolve contradictions in spectroscopic data for thiophene-based compounds?
Answer:
- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify assignments. For ambiguous peaks, X-ray crystallography provides definitive structural proof .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify splitting patterns in NMR .
- Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts .
Advanced: How can photo- and ionochromic properties of this compound be systematically studied?
Answer:
- Photochromism : Expose derivatives to UV light and monitor absorbance changes via UV-Vis spectroscopy. Correlate with TD-DFT simulations .
- Ionochromism : Titrate with metal ions (e.g., Cu²⁺, Zn²⁺) and track spectral shifts. Use Job’s plot method to determine binding stoichiometry .
- Kinetic Studies : Measure isomerization rates under varying pH/temperature to elucidate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
